Cas no 2091620-39-0 (3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one)

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
- 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
-
- Inchi: 1S/C12H16N2O2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8,13H2
- InChI Key: PHLNUKFMHISGKV-UHFFFAOYSA-N
- SMILES: O=C(CCN)N1C2C=C(CO)C=CC=2CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Topological Polar Surface Area: 66.6
- XLogP3: -0.6
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-8195-0.5g |
3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-8195-2.5g |
3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-8195-10g |
3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-8195-0.25g |
3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-8195-5g |
3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
TRC | A225466-500mg |
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-8195-1g |
3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | A225466-100mg |
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A225466-1g |
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
2091620-39-0 | 1g |
$ 570.00 | 2022-06-08 |
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one Related Literature
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
Additional information on 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Introduction to 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS No. 2091620-39-0) and Its Emerging Applications in Chemical Biology
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS No. 2091620-39-0) is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacophoric features. The compound’s molecular framework integrates an indoline core with an amine and hydroxymethyl substituents, which collectively contribute to its potential biological activities. This introduction delves into the chemical properties, synthetic pathways, and most notably, the latest research applications of this molecule, emphasizing its relevance in modern drug discovery and therapeutic development.
The indoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The presence of a hydroxymethyl group at the 6-position of the indoline ring introduces a hydrophilic moiety, enhancing solubility and potentially facilitating interactions with biological targets. Additionally, the amine functionality at the 1-position provides a site for further derivatization, enabling the construction of more complex derivatives with tailored biological properties.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the biological potential of 3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one more efficiently than ever before. Studies have suggested that this compound exhibits promising activity against various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. The hydroxymethyl group has been particularly highlighted as a key pharmacophore in modulating binding affinity and selectivity.
In terms of synthetic chemistry, 3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one can be synthesized through multi-step organic transformations involving condensation reactions, reduction steps, and functional group interconversions. The synthesis typically begins with the formation of the indoline core via cyclization reactions, followed by selective functionalization at the 6-position to introduce the hydroxymethyl group. Subsequent modifications at the 1-position via amination reactions yield the final target molecule. Recent improvements in synthetic methodologies have focused on enhancing yield and purity while minimizing hazardous byproducts, aligning with green chemistry principles.
The biological evaluation of 3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its ability to inhibit certain kinases involved in tumor proliferation, suggesting potential therapeutic utility in oncology. Additionally, preliminary data indicate that this compound may modulate inflammatory pathways by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators. These findings are particularly compelling given the ongoing efforts to develop novel anti-inflammatory agents with improved efficacy and reduced side effects.
Another area of interest is the compound’s interaction with protein targets relevant to neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The indoline moiety is known to exhibit favorable binding characteristics with amyloid-beta peptides and other pathological markers associated with these conditions. Furthermore, the presence of both an amine and a hydroxymethyl group provides multiple docking sites for these protein targets, potentially enhancing binding affinity and specificity. Ongoing research aims to optimize these interactions through structure-based drug design approaches.
The development of novel drug candidates often involves exploring derivatives of known bioactive molecules to improve pharmacokinetic profiles and reduce toxicity. In this context, 3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one serves as a valuable scaffold for generating libraries of analogs. By systematically modifying substituents such as halogens or other heteroatoms at strategic positions within the indoline ring or side chain, researchers can fine-tune biological activity while maintaining solubility and metabolic stability. Such derivatives are being evaluated for their potential as lead compounds in various therapeutic areas.
The role of computational modeling in drug discovery cannot be overstated. Advanced molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate how 3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one interacts with its biological targets at an atomic level. These studies have provided insights into key binding residues and hydrogen bonding networks that contribute to its observed potency. Such information is crucial for designing next-generation inhibitors or modulators with enhanced efficacy.
Future directions in research on 3-amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one include exploring its mechanism of action in vivo through preclinical animal models. Understanding how this compound influences disease pathways at a systemic level will be essential for assessing its therapeutic potential. Additionally, investigating its pharmacokinetic properties—such as absorption, distribution, metabolism, excretion (ADME)—will guide formulation strategies for optimal clinical translation.
The integration of artificial intelligence (AI) tools into drug discovery pipelines has accelerated the identification of promising candidates like 3-amino-1-(6-(hydroxymethyl)indolin-1-ylopropananone). AI-driven virtual screening algorithms can predict binding affinities and identify optimal derivatives much faster than traditional experimental methods alone. By leveraging machine learning models trained on large datasets of bioactive compounds, researchers can prioritize which analogs warrant further experimental validation.
In conclusion, 3-amino-l(6(hydroxyrnethvl}indolm-l-v}y}propam-l-onc (CAS No. 2091620- 39- 0) represents an exciting opportunity for medicinal chemists due to its unique structural features and promising biological activities. The combination o f traditional organic synthesis techniques w ith modern computational methods and AI-driven approaches will undoubtedly lead to further discoveries related t o this compund. As research progresses, it is anticipated that derivatives o f this molecule will emerge as valuable therapeutic agents across multiple disease indications.
2091620-39-0 (3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one) Related Products
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)



